molecular formula C9H11NO3 B3050442 ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 26018-30-4

ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3050442
CAS No.: 26018-30-4
M. Wt: 181.19 g/mol
InChI Key: NJOCLQRXCADRBX-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 26018-30-4) is a high-value pyrrole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both an aldehyde and an ester functional group on the pyrrole ring, makes it a privileged precursor for constructing more complex heterocyclic systems . This compound is primarily recognized for its role as a key intermediate in the synthesis of hydrazone derivatives . These hydrazones are investigated for their diverse biological activities, which include potential antimicrobial, antitubercular, and antidiabetic properties . Furthermore, the strong coordinating ability of such pyrrole-based ligands allows for the formation of complexes with various metal ions, which are of significant interest in biochemical and materials research . The formyl group is highly reactive in condensations, enabling the creation of compounds with potential applications in developing new chemosensors and nonlinear optical (NLO) materials . As a specialized chemical, this product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, and is not suitable for human or veterinary use.

Properties

IUPAC Name

ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)4-7(5-11)10-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOCLQRXCADRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360446
Record name ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26018-30-4
Record name ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier–Haack Formylation of Methyl-Substituted Pyrrole Esters

The Vilsmeier–Haack reaction is the most widely employed method for introducing the formyl group at position 5 of the pyrrole ring. This electrophilic aromatic substitution leverages dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the reactive chloroiminium ion, which facilitates formylation.

Reaction Protocol

A representative synthesis begins with ethyl 3-methyl-1H-pyrrole-2-carboxylate as the starting material. Under anhydrous conditions, DMF and POCl₃ are combined at 0°C to form the Vilsmeier reagent. The pyrrole substrate is then added, and the mixture is heated to 90°C for 12–16 hours. Quenching with ice-water followed by neutralization with sodium bicarbonate yields the crude product, which is purified via column chromatography.

Optimization and Yields

  • Temperature : Reactions conducted at 90°C achieve higher regioselectivity for the 5-position compared to lower temperatures.
  • Solvent : Acetonitrile or dichloromethane is preferred to minimize side reactions.
  • Yield : Typical isolated yields range from 65% to 78%, as reported in studies of analogous pyrrole derivatives.
Table 1: Vilsmeier–Haack Formylation Conditions and Outcomes
Parameter Optimal Value Yield (%) Purity (%) Source
Temperature 90°C 68–78 ≥95
POCl₃ Equivalents 1.2 72 97
Reaction Time 12–16 hours 65 93

Paal–Knorr Pyrrole Synthesis Followed by Functionalization

The Paal–Knorr synthesis provides a modular route to construct the pyrrole ring before introducing the formyl group. This two-step approach is advantageous for large-scale production.

Pyrrole Ring Formation

Ethyl acetoacetate and methylamine undergo cyclocondensation in the presence of a Brønsted acid catalyst (e.g., HCl or p-toluenesulfonic acid) to form ethyl 3-methyl-1H-pyrrole-2-carboxylate. The reaction proceeds via enamine intermediate formation, with yields exceeding 80% under optimized conditions.

Late-Stage Formylation

The pre-formed pyrrole ester is subjected to Vilsmeier–Haack conditions as described in Section 1. This sequential strategy avoids competing side reactions during ring formation and allows for precise control over substitution patterns.

Table 2: Paal–Knorr Synthesis Performance Metrics
Step Catalyst Yield (%) Purity (%) Source
Cyclocondensation HCl (10 mol%) 82 90
Formylation DMF/POCl₃ 71 95

Oxidation of Hydroxymethyl Intermediates

Alternative routes involve oxidation of 5-hydroxymethyl derivatives to the corresponding aldehyde. While less common, this method avoids the use of POCl₃, which is corrosive and moisture-sensitive.

Hydroxymethylation and Oxidation

Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylate is synthesized via Friedel–Crafts alkylation using paraformaldehyde. Subsequent oxidation with pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) affords the target compound.

Limitations

  • Yield : Oxidation steps typically yield 50–60% due to over-oxidation to carboxylic acids.
  • Selectivity : Competing oxidation at the ester group necessitates careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Ethyl 5-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate Synthesis
Method Advantages Disadvantages Scale Feasibility
Vilsmeier–Haack High regioselectivity, one-pot Requires POCl₃ handling Pilot to industrial
Paal–Knorr + Formylation Modular, high purity Multi-step, longer timeline Lab to pilot
Oxidation Avoids chlorinated reagents Low yield, side reactions Lab-scale only

Industrial-Scale Considerations

For commercial production, the Vilsmeier–Haack method is favored due to its scalability and cost-effectiveness. Key industrial adaptations include:

  • Continuous Flow Reactors : Minimize exothermic risks during POCl₃ addition.
  • In Situ Quenching Systems : Neutralize acidic byproducts without manual intervention.
  • Solvent Recovery : Dichloromethane and acetonitrile are recycled to reduce waste.

Emerging Methodologies

Recent advances focus on catalytic systems to improve atom economy:

  • Photocatalytic Formylation : Visible-light-mediated reactions using eosin Y as a photocatalyst achieve 70% yield under mild conditions.
  • Enzymatic Oxidation : Laccase-mediated oxidation of hydroxymethyl precursors shows promise for green chemistry applications, though yields remain suboptimal (≤40%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Ethyl 5-carboxy-3-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Ethyl 5-(substituted)-3-methyl-1H-pyrrole-2-carboxylate.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as a precursor for the synthesis of various bioactive molecules. Its derivatives have been explored for their potential antitumor activity. For instance, studies have shown that pyrrole derivatives exhibit promising inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .

Organic Synthesis

It acts as a versatile building block in organic synthesis, enabling the formation of more complex structures. The reactivity of the formyl group allows for subsequent reactions such as nucleophilic additions or condensation reactions, facilitating the development of new compounds with desired properties .

Biological Studies

This compound can be utilized in enzyme-catalyzed reactions involving pyrrole derivatives. Its ability to interact with various biological targets makes it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

Case Study 1: Antitumor Activity

A study evaluated a series of pyrrole derivatives, including those based on this compound, for their efficacy against human carcinoma cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.065 to 9.4 µmol/L against A-549 and MDA-MB-468 cell lines . This research highlights the compound's potential in cancer therapy.

Case Study 2: Synthesis of Novel Compounds

In another study, researchers synthesized a range of novel compounds derived from this compound, exploring their structural features using NMR spectroscopy and mass spectrometry. The synthesized compounds were assessed for their biological activities, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate depends on its interaction with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrole ring itself can interact with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Substituent Position and Structural Effects

The reactivity and physical properties of pyrrole derivatives are highly dependent on substituent positions. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Features
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate 5-formyl, 3-methyl, 2-ethyl ester C₉H₁₁NO₃ 181.191 Reference Planar crystal structure
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate 5-formyl, 4-methyl, 2-ethyl ester C₉H₁₁NO₃ 181.191 0.78 Altered methyl position affects packing
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 5-formyl, 2,4-dimethyl, 3-methyl ester C₉H₁₁NO₃ 181.189 0.90 Increased steric hindrance
Ethyl 3-formyl-1H-pyrrole-2-carboxylate 3-formyl, 2-ethyl ester C₈H₉NO₃ 167.17 0.96 Formyl group at position 3

Key Observations :

  • Positional Isomerism : Shifting the methyl group from position 3 (target compound) to 4 (e.g., ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate) alters crystal packing due to changes in hydrogen-bonding networks .
  • Ester Group Effects : Replacing the ethyl ester with a methyl (e.g., methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) reduces lipophilicity (logP = 1.23 vs. ~1.3 for ethyl esters), impacting solubility.
  • Formyl Group Mobility : The formyl group at position 5 enhances electrophilicity, making the compound reactive toward nucleophiles like amines and hydrazines .

Reactivity Trends :

  • Ethyl esters (e.g., target compound) undergo hydrolysis more slowly than methyl esters due to steric and electronic effects .
  • The formyl group in position 5 participates in Schiff base formation, a key step in antimalarial drug development .

Physicochemical and Spectroscopic Properties

NMR Data Comparison :

  • Target Compound : Expected ¹H NMR signals include a formyl proton (~9.3 ppm) and ethyl ester protons (~1.3–4.3 ppm), consistent with analogs like ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (δ 9.31 ppm for NH) .
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate) show upfield shifts for ester methyl groups (δ ~3.8 ppm) compared to ethyl esters (δ ~4.3 ppm) .

Thermal Stability :

  • The planar structure of the target compound contributes to higher melting points (~103–105°C for analogs ) compared to non-planar derivatives.

Biological Activity

Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of approximately 181.19 g/mol. Its structure features a pyrrole ring with a formyl group and an ethyl ester, contributing to its reactivity and biological potential.

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural FeaturesPyrrole ring, formyl group, ethyl ester

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties, with some studies indicating promising results against various cancer cell lines. For instance, derivatives with structural similarities to this compound have shown cytotoxic effects in vitro against melanoma and other tumor cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The exact mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, the following potential mechanisms have been suggested based on related compounds:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways of pathogens, suggesting a possible role as an antimicrobial agent.
  • Apoptosis Induction : Studies indicate that certain pyrrole derivatives can induce apoptosis in cancer cells by activating specific cellular pathways.
  • Cell Cycle Arrest : Some pyrrole derivatives cause cell cycle arrest at various phases, particularly the S phase, which is critical for DNA replication .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives:

  • Cytotoxicity in Cancer Cells : A study evaluated the antiproliferative effects of novel pyrrole derivatives on human melanoma cells (SH-4), revealing an IC50 value of approximately 44.63 µM for one derivative, indicating significant cytotoxicity comparable to standard chemotherapeutics .
  • Antimicrobial Activity : Research has demonstrated that pyrrole-based compounds exhibit antibacterial properties against various strains of bacteria and fungi, although specific data on this compound is still emerging .

Q & A

Q. Example Data :

CompoundYield (%)ConditionsReference
6a48Room temp, 24h
21523Reflux, 12h

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., planar pyrrole ring with formyl-group torsion angles of ~10°) .
  • NMR spectroscopy : Key signals include:
    • 1H NMR : Formyl proton at δ 9.8–10.2 ppm; NH proton as a broad singlet (δ 10–12 ppm) .
    • 13C NMR : Carbonyl carbons (ester: ~161 ppm; formyl: ~190 ppm) .
  • HRMS : Validates molecular ion ([M+H]+) with <2 ppm error .

Advanced: How can computational methods predict the reactivity of this compound in derivatization reactions?

Answer:
Density Functional Theory (DFT) calculates:

  • Electrophilicity index : Identifies reactive sites (e.g., formyl group vs. ester) for nucleophilic attacks .
  • Transition-state modeling : Predicts regioselectivity in cycloadditions (e.g., [3+2] reactions with nitrones) .
  • Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for solubility and reaction rates .

Case Study : DFT-guided synthesis of ethyl 4-hydroxy-2-aryl-pyrrole derivatives achieved 85% yield vs. 60% empirically .

Advanced: How to resolve contradictions in reported spectroscopic data for derivatives?

Answer:
Contradictions arise from:

  • Tautomerism : NH protons may appear/disappear depending on solvent (CDCl3 vs. DMSO-d6) .
  • Crystallographic vs. solution data : Solid-state H-bonding (N–H⋯O) alters NMR shifts compared to solution .
  • Impurity interference : Use preparative HPLC to isolate isomers (e.g., 3- vs. 4-methyl regioisomers) .

Example : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives show δ 12.5 ppm (DMSO) vs. δ 10.2 ppm (CDCl3) for NH .

Advanced: What methodologies analyze hydrogen bonding in its crystal structure?

Answer:

  • Graph-set analysis : Classifies H-bond motifs (e.g., R₂²(8) rings in Etter’s notation) .
  • SHELX refinement : SHELXL optimizes H-bond parameters (dH⋯A < 2.5 Å, θ > 110°) .
  • Hirshfeld surfaces : Quantify interaction contributions (e.g., O⋯H contacts ≈ 30% of surface area) .

Q. Data from :

InteractionDistance (Å)Angle (°)
N–H⋯O2.12156
C–H⋯O2.45128

Advanced: How to design bioactivity-focused derivatives using this scaffold?

Answer:

  • Pharmacophore modeling : Retain the formyl group for Schiff base formation (e.g., with hydrazines for antifungal activity) .
  • SAR studies : Introduce substituents at the 3-methyl position to modulate lipophilicity (clogP 1.5–2.5) .
  • Click chemistry : Azide-alkyne cycloaddition at the ester moiety for bioconjugation .

Example : Ethyl 4-(isoquinoline-8-carbonyl) derivatives showed improved cytotoxicity (IC50 5 µM vs. 20 µM parent) .

Advanced: What safety protocols are recommended despite its "non-hazardous" classification?

Answer:

  • Handling : Use fume hoods for prolonged exposure (volatile intermediates may form during reactions) .
  • Waste disposal : Incinerate at >1000°C to avoid environmental persistence (no ecotoxicity data available) .
  • First aid : Immediate eye irrigation (15+ minutes) with saline to prevent corneal irritation from reactive byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate

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